Diethyl 6-chloropyridine-3,4-dicarboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diethyl 6-chloropyridine-3,4-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO4/c1-3-16-10(14)7-5-9(12)13-6-8(7)11(15)17-4-2/h5-6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJYAGFMVVGAJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1C(=O)OCC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1643842-62-9 | |
| Record name | 3,4-diethyl 6-chloropyridine-3,4-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Diethyl 6 Chloropyridine 3,4 Dicarboxylate and Its Analogs
Esterification and Transesterification Approaches to Pyridine (B92270) Carboxylates
The introduction of ester groups, such as the diethyl esters in the target molecule, is a critical step. This is typically achieved through the esterification of pyridine carboxylic acids.
Historically, the esterification of pyridine carboxylic acids has been accomplished by reacting the acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid. google.com This process, however, often requires cumbersome purification steps, including neutralization of the catalyst at low temperatures to prevent hydrolysis of the ester product, followed by solvent extraction. google.com To streamline this process, alternative catalysts and methods have been developed. For instance, using a pre-formed catalyst from the salt of a pyridine carboxylic acid ester and a strong acid can allow for direct distillation of the product from the reaction mixture, simplifying the procedure and enabling catalyst reuse. google.com
Alkane sulfonic acids have also proven effective as catalysts, particularly for reactions with alcohols containing at least four carbon atoms. google.com This method often involves an inert, water-immiscible organic solvent that forms an azeotrope with the water produced during the reaction, continuously removing it and driving the reaction to completion. google.com
Another approach involves the activation of the carboxylic acid. Pyridinecarboxylic acids can be converted to their more reactive acid chlorides (as hydrochloride salts) by treatment with thionyl chloride (SOCl₂), often with a catalytic amount of DMF. nih.gov These activated intermediates can then react with alcohols in the presence of a base like triethylamine (B128534) to form the desired esters. nih.gov This method is particularly useful for creating more reactive "active esters," such as N-hydroxysuccinimidyl and pentafluorophenyl esters, which are valuable acylating agents. nih.gov
Table 1: Comparison of Esterification Catalysts for Pyridine Carboxylic Acids
| Catalyst | Typical Alcohol Reactant | Key Features | Reference |
|---|---|---|---|
| Sulfuric Acid | Various alcohols | Traditional method; requires neutralization and extraction. | google.com |
| Strong Acid Salt of Pyridine Carboxylic Acid Ester | Water-immiscible alcohols | Allows for direct distillation of the product; catalyst can be reused. | google.com |
| Lower Alkyl Sulfonic Acids | Alkanols (4-5 carbons) | Uses azeotropic removal of water to drive the reaction. | google.com |
Transesterification is another viable method, involving the exchange of the alcohol group of an existing ester with a different alcohol. wikipedia.org This equilibrium-driven process is catalyzed by either acids or bases. Acid catalysts work by protonating the carbonyl group, increasing its electrophilicity, while base catalysts deprotonate the alcohol, making it a more potent nucleophile. wikipedia.org This technique is particularly useful for synthesizing esters with larger alcohol groups from more common methyl or ethyl esters. wikipedia.org
Pyridine Ring Formation Strategies
The construction of the central pyridine heterocycle is a foundational aspect of the synthesis. This can be achieved either by building the ring from acyclic precursors or by modifying an existing pyridine ring.
Cyclocondensation reactions are a primary method for assembling the pyridine ring. These strategies involve the reaction of smaller molecules to form the heterocyclic structure in one or more steps.
One of the most well-known methods is the Hantzsch pyridine synthesis . pharmaguideline.comchemtube3d.com In its classic form, this reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and an ammonia (B1221849) source. pharmaguideline.comresearchgate.net This multicomponent reaction first produces a 1,4-dihydropyridine (B1200194) intermediate, which is subsequently oxidized to the aromatic pyridine ring. nih.gov Numerous catalysts and conditions have been developed to improve the efficiency and environmental friendliness of the Hantzsch synthesis. researchgate.net
Other cyclocondensation strategies include:
Guareschi-Thorpe Synthesis: This involves the condensation of a ketoester with cyanoacetamide in the presence of a base, which can be adapted to form substituted pyridines. pharmaguideline.com
Kröhnke Pyridine Synthesis: This method utilizes α-pyridinium methyl ketone salts which react with α,β-unsaturated carbonyl compounds in the presence of an ammonia source to yield 2,4,6-trisubstituted pyridines. pharmaguideline.com
Cycloaddition Reactions: Inverse-electron-demand Diels-Alder reactions using 1-azadienes with alkenes or alkynes can also be employed to construct the pyridine ring, although this approach can be limited by the reactivity of the azadiene. baranlab.org
These methods offer versatile routes to a wide array of substituted pyridines by varying the starting carbonyl compounds, aldehydes, and other reactants. acsgcipr.org
An alternative to building the ring from scratch is to start with a pre-formed, simpler pyridine derivative and introduce the desired functional groups. The pyridine ring's electron-deficient nature makes it resistant to electrophilic aromatic substitution but susceptible to nucleophilic attack, particularly at the 2, 4, and 6 positions. pharmaguideline.com
Recent advances have focused on direct C-H functionalization, which avoids the need for pre-functionalized (e.g., halogenated) pyridines. researchgate.net Radical-based methods have emerged as powerful tools for this purpose. The classic Minisci reaction, for example, involves the addition of nucleophilic carbon radicals to a protonated pyridine ring, though it can sometimes lead to mixtures of C2 and C4 substituted products. nih.gov
To achieve greater regioselectivity, novel strategies have been developed. One photochemical method utilizes the single-electron reduction of a pyridinium (B92312) ion to a pyridinyl radical. nih.govresearchgate.net This radical can then couple with other radicals, such as those generated from allylic C-H bonds, offering a different selectivity pattern compared to the Minisci reaction. nih.govresearchgate.net Another approach uses a removable blocking group, such as one derived from maleate, to direct Minisci-type alkylation specifically to the C4 position. nih.gov
Introduction of Halogen and Ester Functionalities
For the synthesis of Diethyl 6-chloropyridine-3,4-dicarboxylate, the specific introduction of a chlorine atom at the 6-position and two ester groups at the 3 and 4-positions is required.
Achieving regioselective chlorination of the pyridine ring is crucial. Direct chlorination of pyridine often requires high temperatures and can lead to a mixture of products. google.com A two-stage vapor-phase process has been developed where pyridine, chlorine, and an inert gas are passed through a high-temperature zone (350–500 °C) followed by a lower-temperature zone, which can selectively produce 2-chloropyridine (B119429). google.com
For more controlled and milder conditions, the use of pyridine N-oxides is a common strategy. The N-oxide group activates the pyridine ring, particularly at the 2- and 4-positions, towards both electrophilic and nucleophilic substitution. researchgate.net Treatment of a pyridine N-oxide with reagents like oxalyl chloride ((COCl)₂) or phosphorus oxychloride (POCl₃) can lead to regioselective chlorination, primarily at the C2 and C6 positions. researchgate.net After the chlorination step, the N-oxide group can be removed through deoxygenation to yield the desired chlorinated pyridine.
Table 2: Reagents for Regioselective Chlorination of Pyridine Derivatives
| Reagent | Substrate | Typical Position of Chlorination | Reference |
|---|---|---|---|
| Cl₂ (gas phase) | Pyridine | 2-position | google.com |
| Oxalyl Chloride / Et₃N | Pyridine N-oxide | 2- and 6-positions | researchgate.net |
The introduction of carboxylic acid groups, which are the precursors to the esters, can be challenging. While direct carboxylation of pyridine rings with CO₂ is an attractive goal, it requires specific activation. chemistryviews.org A recently developed method involves a two-step, one-pot protocol. First, the pyridine undergoes a C-H phosphination to form a pyridylphosphonium salt. This intermediate is then subjected to a copper-catalyzed carboxylation using CO₂ at atmospheric pressure. This process is highly selective for the C4 position. chemistryviews.org
Once the dicarboxylic acid is in place, the ester groups are incorporated using the esterification methods described in section 2.1. For instance, selective hydrolysis of a diethyl pyridine-3,5-dicarboxylate (B1229872) using one equivalent of potassium hydroxide (B78521) can yield the monoethyl ester, demonstrating how ester groups can be manipulated on the ring. chemicalbook.com The synthesis of the target molecule would likely involve forming a pyridine ring already containing the dicarboxylate precursors, followed by chlorination and final esterification, or a convergent approach where functionalized fragments are combined.
Advanced Catalytic Syntheses
Catalytic methods, particularly those employing transition metals, have revolutionized the synthesis of complex organic molecules. These approaches offer high efficiency, selectivity, and functional group tolerance, making them indispensable tools for constructing pyridine dicarboxylates and their derivatives.
Palladium-catalyzed carbonylation reactions represent a powerful strategy for the introduction of carboxylate functionalities onto heterocyclic rings. This method involves the reaction of a halo-heterocycle with carbon monoxide and an alcohol in the presence of a palladium catalyst, providing direct access to the corresponding esters. semanticscholar.org This approach is particularly advantageous as it utilizes readily available chloropyridines as starting materials. semanticscholar.org
The alkoxycarbonylation of dichloropyridines can be selectively controlled to produce either mono- or dicarboxylate derivatives depending on the reaction conditions. epfl.chepfl.ch For instance, the reaction of 2,3-dichloropyridines with carbon monoxide and an alcohol can yield either alkyl 3-chloropyridine-2-carboxylates or dialkyl pyridine-2,3-dicarboxylates in good yields. epfl.chepfl.ch The choice of palladium catalyst and ligands, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf), is crucial for achieving high yields and selectivity. semanticscholar.org
Historically, the carbonylation of chloropyridines required harsh conditions, including high temperatures and pressures, often resulting in low yields. semanticscholar.org However, advancements in catalyst systems have enabled these transformations to proceed under milder conditions, significantly enhancing the synthetic utility of this reaction for preparing valuable pyridinecarboxylic acid derivatives. semanticscholar.orgnih.gov
| Starting Material | Catalyst System | Product | Key Findings | Reference |
|---|---|---|---|---|
| 2,3-Dichloropyridines | Palladium catalyst | Alkyl 3-chloropyridine-2-carboxylates or Dialkyl pyridine-2,3-dicarboxylates | Reaction conditions can be tuned to selectively yield mono- or di-carbonylated products. | epfl.chepfl.ch |
| Chloropyridines | Palladium acetate (B1210297) / dppf | Pyridinecarboxylates and Pyridinedicarboxylates | Good to very good yields are achievable using readily available starting materials. | semanticscholar.org |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine | Palladium catalyst | 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylate | Demonstrates scalability and high yield/selectivity for monoalkoxycarbonylation. | epfl.ch |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. wikipedia.org This reaction facilitates the coupling of amines with aryl halides, including functionalized chloropyridines, providing a versatile route to a wide array of N-aryl compounds. wikipedia.orglibretexts.org Its development has largely superseded harsher, classical methods for C-N bond formation due to its broad substrate scope and tolerance of various functional groups. wikipedia.org
While direct examples on this compound are not extensively detailed, the methodology is broadly applicable to chloropyridine substrates. nih.gov The reaction typically involves a palladium precatalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical, with bulky, electron-rich phosphine ligands developed by the Buchwald group, such as XPhos and SPhos, demonstrating high activity and enabling the coupling of a wide range of amines, including primary and secondary amines. youtube.com
The catalytic cycle is understood to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. youtube.com This reaction provides a powerful tool for derivatizing chloropyridine dicarboxylates, allowing for the introduction of diverse amine functionalities at the chlorine-bearing position.
| Substrate Class | Reaction | Catalyst/Ligand Features | Significance | Reference |
|---|---|---|---|---|
| Aryl Halides (including Chloropyridines) | Palladium-catalyzed coupling with amines | Bulky, electron-rich phosphine ligands enhance efficiency and stability. | Allows for the facile synthesis of aryl amines with broad substrate scope and functional group tolerance. | wikipedia.orgyoutube.com |
| 2-Bromopyridines | Buchwald-Hartwig amination with volatile amines | Method developed in sealed tubes. | Provides an expedient route to secondary and tertiary aminopyridines. | nih.gov |
| (Hetero)Aryl Tosylates | Buchwald-Hartwig amination | Well-defined N-Heterocyclic Carbene/Palladium(II) precatalyst. | Expands the scope of electrophiles beyond halides to include tosylates. | organic-chemistry.org |
Emerging Synthetic Protocols
The quest for more sustainable and efficient chemical syntheses has spurred the development of novel protocols that leverage alternative energy sources. Electrochemical and microwave-assisted methods are at the forefront of this movement, offering unique advantages for the synthesis of heterocyclic compounds.
Electrosynthesis has gained significant attention as a green and powerful tool in organic chemistry. nih.gov By using electricity to drive redox reactions, this method can often proceed under mild conditions without the need for chemical oxidants or reductants. researchgate.net For the synthesis of pyridine carboxylates, an electrochemical strategy for the direct carboxylation of pyridines using carbon dioxide (CO₂) has been developed. nih.govazom.com
This approach involves the electrochemical activation of the pyridine ring, enabling it to react with the typically inert CO₂ molecule. azom.com A notable feature of this method is the ability to control the regioselectivity of the carboxylation by simply changing the type of electrochemical reactor. azom.com For example, using a divided electrolysis cell can lead to C5-carboxylation, while an undivided cell can favor C4-carboxylation, providing two distinct and valuable products. azom.com This level of control offers a significant advantage for the targeted synthesis of specific pyridinecarboxylic acid isomers, which are important motifs in medicinally relevant molecules. nih.gov
Microwave-assisted synthesis has emerged as a valuable technique for accelerating organic reactions. beilstein-journals.org By utilizing microwave irradiation to rapidly and efficiently heat the reaction mixture, this method can dramatically reduce reaction times from hours to minutes, often leading to higher yields and purities compared to conventional heating methods. mdpi.comscielo.org.mx
This technology has been successfully applied to the synthesis of various pyridine and dihydropyridine (B1217469) derivatives. For instance, the Hantzsch condensation, a multicomponent reaction used to produce dihydropyridines, can be significantly improved with microwave assistance. nih.govnih.gov The synthesis of 6-chloro-5-formyl-1,4-dihydropyridine derivatives, which are structurally related to the target compound, has been achieved in as little as five minutes under microwave irradiation, a substantial improvement over the 18 hours required with conventional heating. mdpi.com These rapid, efficient, and often solvent-free or solvent-minimal conditions align with the principles of green chemistry, making microwave-assisted synthesis an attractive modern protocol for constructing heterocyclic libraries. beilstein-journals.org
| Methodology | Substrate/Reaction | Key Advantages | Example Finding | Reference |
|---|---|---|---|---|
| Electrochemical Synthesis | Direct carboxylation of pyridines with CO₂ | Mild conditions, avoids chemical oxidants, tunable regioselectivity. | Changing from a divided to an undivided electrochemical cell completely reverses the site selectivity of carboxylation. | nih.govazom.com |
| Microwave-Assisted Synthesis | Vilsmeier-Haack chloroformylation for 6-chloro-5-formyl-1,4-dihydropyridines | Drastically reduced reaction times (18 h to 5 min), excellent purity. | Final product obtained with high purity, usable without further purification. | mdpi.com |
| Microwave-Assisted Synthesis | Hantzsch condensation for 1,4-dihydropyridines | Shortened reaction times, moderate to good yields. | Effective for synthesizing new 1,4-dihydropyridine derivatives with potential antimicrobial activity. | nih.gov |
| Microwave-Assisted Synthesis | Grohe-Heitzer reaction for 1,8-naphthyridone | Reduced reaction time and number of steps compared to conventional methods. | Provides a fast synthesis route for an important intermediate for biologically active compounds. | scielo.org.mx |
Reactivity and Reaction Mechanism Studies of Diethyl 6 Chloropyridine 3,4 Dicarboxylate
Nucleophilic Substitution Reactions on the Chloropyridine Moiety
The chlorine atom at the 6-position of the pyridine (B92270) ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the pyridine nitrogen and the two diethyl carboxylate groups enhances the electrophilicity of the carbon atom bearing the chlorine, making it a viable site for nucleophilic attack.
Amination Reactions with Diverse Amines
It is anticipated that Diethyl 6-chloropyridine-3,4-dicarboxylate would react with a variety of primary and secondary amines to yield the corresponding 6-aminopyridine derivatives. These reactions typically proceed via a Meisenheimer-like intermediate. The reaction conditions would likely vary depending on the nucleophilicity of the amine.
Expected Reactivity:
Primary Amines: Reaction with primary amines such as aniline (B41778) or benzylamine (B48309) would be expected to yield the corresponding secondary amine products.
Secondary Amines: More nucleophilic secondary amines like morpholine (B109124) or piperidine (B6355638) would likely react under milder conditions to afford the tertiary amine products.
Without specific experimental data, a representative data table cannot be generated.
Reactions with Oxygen, Sulfur, and Carbon Nucleophiles
The chloro group can also be displaced by other nucleophiles.
Oxygen Nucleophiles: Reactions with alkoxides, such as sodium ethoxide, would be predicted to yield the corresponding 6-alkoxypyridine derivative.
Sulfur Nucleophiles: Thiolates, being potent nucleophiles, are expected to react readily to form 6-(arylthio)- or 6-(alkylthio)pyridine compounds.
Carbon Nucleophiles: Stabilized carbanions, for instance, those derived from malonic esters, could potentially act as nucleophiles to form new carbon-carbon bonds at the 6-position, although such reactions might require more forcing conditions or catalysis.
Transformations of Carboxylate Ester Groups
The two diethyl carboxylate groups at the 3- and 4-positions are key functional handles for further molecular elaboration.
Hydrolysis and Saponification to Carboxylic Acids
The ester groups can be hydrolyzed to the corresponding carboxylic acids under either acidic or basic conditions.
Acid-Catalyzed Hydrolysis: Treatment with a strong acid in the presence of water would lead to the formation of 6-chloropyridine-3,4-dicarboxylic acid.
Saponification: Reaction with a base, such as sodium hydroxide (B78521), followed by acidic workup, would also yield the diacid. It is plausible that selective mono-hydrolysis could be achieved under carefully controlled stoichiometric conditions.
Amidation and Reduction of Ester Functions
Amidation: The ester groups can be converted to amides. This could be achieved by direct aminolysis with an amine at high temperatures or, more commonly, by first hydrolyzing the esters to the diacid, which can then be coupled with an amine using standard peptide coupling reagents.
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are expected to reduce both ester groups to the corresponding primary alcohols, yielding (6-chloropyridine-3,4-diyl)dimethanol.
Metal-Mediated Cross-Coupling Reactions
The C-Cl bond in this compound serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, which are fundamental for constructing more complex molecular architectures.
Suzuki-Miyaura Coupling: This reaction would involve coupling with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base to form a C-C bond, yielding diethyl 6-arylpyridine-3,4-dicarboxylates.
Heck-Mizoroki Coupling: Reaction with an alkene under palladium catalysis would be expected to introduce a vinyl group at the 6-position.
Sonogashira Coupling: Coupling with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst, would result in the formation of a 6-alkynylpyridine derivative.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction provides an alternative to classical SNAr for forming C-N bonds and is often successful with a broader range of amines and under milder conditions.
A representative data table for these anticipated reactions is provided below, illustrating the potential scope.
| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Expected Product |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Diethyl 6-phenylpyridine-3,4-dicarboxylate |
| Heck-Mizoroki | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | Diethyl 6-styrylpyridine-3,4-dicarboxylate |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Diethyl 6-(phenylethynyl)pyridine-3,4-dicarboxylate |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃, BINAP, NaOt-Bu | Diethyl 6-(phenylamino)pyridine-3,4-dicarboxylate |
Investigations into Pyridyne Intermediates and Regioselectivity
Beyond serving as a substrate for substitution reactions, this compound can act as a precursor to a highly reactive 3,4-pyridyne intermediate. These strained heterocyclic arynes are valuable for constructing highly functionalized pyridine derivatives through nucleophilic addition and cycloaddition reactions.
A 3,4-pyridyne intermediate can be generated from a suitable precursor, such as a 3-halopyridine substituted at C4 with a metal or a 4-halopyridine substituted at C3. In the case of this compound, a plausible pathway involves regioselective deprotonation at the C5 position using a strong, non-nucleophilic base (e.g., lithium diisopropylamide, LDA), followed by the elimination of lithium chloride. The resulting diethyl 3,4-didehydropyridine-5,6-dicarboxylate is a transient species that must be trapped in situ. rsc.org
Common trapping agents include dienes like furan (B31954) for Diels-Alder cycloadditions or various nucleophiles. The efficiency of trapping is often limited by competing side reactions, such as polymerization or nucleophilic attack by the base. rsc.org
The addition of a nucleophile to an unsymmetrically substituted pyridyne can lead to two different regioisomers. The regioselectivity of this addition is governed by the electronic and steric properties of the substituents on the pyridyne ring. According to the aryne distortion model, electron-withdrawing groups polarize the strained triple bond, leading to a distortion where one terminus of the aryne is more electropositive and susceptible to nucleophilic attack. nih.govescholarship.org
For the 3,4-pyridyne derived from the title compound, the two electron-withdrawing ester groups would significantly influence this regioselectivity. Computational studies on substituted pyridynes suggest that electron-withdrawing groups can increase aryne distortion and thereby enhance regioselectivity. nih.gov The nucleophile would preferentially add to the more electropositive carbon of the pyridyne bond, which is influenced by the inductive effects of the ester groups.
| Nucleophile | Predicted Major Product | Rationale |
|---|---|---|
| NaNH₂ | Addition at C4 | Strong nucleophile attacks the more polarized carbon. |
| CH₃OLi | Addition at C4 | Electronic factors dominate over sterics. |
| (C₆H₅)₂CuLi | Addition at C4 | Soft nucleophiles are sensitive to electronic polarization. |
This table predicts the regioselectivity of nucleophilic additions to the 3,4-pyridyne intermediate based on the aryne distortion model. nih.govnih.gov
Pyridynes can act as powerful dienophiles in [4+2] cycloaddition reactions (Diels-Alder reactions). researchgate.net Trapping the 3,4-pyridyne intermediate with a diene, such as furan or cyclopentadiene, provides a rapid route to constructing complex, bridged heterocyclic scaffolds. rsc.org The reaction proceeds through a concerted mechanism to form a bicyclic adduct. The yields of these trapping experiments can be variable, as the highly reactive pyridyne may undergo competitive side reactions. However, strategic placement of substituents that stabilize the pyridyne can lead to cleaner cycloadditions. rsc.org The resulting cycloadducts can then be further elaborated, making this a valuable synthetic strategy.
Structural and Spectroscopic Characterization of this compound: Data Not Publicly Available
A comprehensive search of scientific literature, chemical databases, and patent filings has revealed a significant lack of publicly available experimental data for the chemical compound this compound. While the existence of this compound is confirmed through its mention in chemical supplier catalogs and patent documents, the detailed structural and spectroscopic information required to construct a thorough scientific article is not accessible in the public domain.
The requested article, with its detailed outline focusing on X-ray crystallography, advanced nuclear magnetic resonance (NMR) spectroscopy, and vibrational spectroscopy, necessitates specific, experimentally determined data. This includes crystallographic parameters, ¹H and ¹³C NMR chemical shifts and coupling constants, 2D NMR correlations (COSY, HSQC, HMBC, NOESY), and infrared (IR) or Raman spectral bands.
Despite extensive searches, no publications containing single-crystal X-ray diffraction analysis, one- or two-dimensional NMR spectra, or vibrational spectroscopy data for this compound could be located. Patent literature, such as international application WO2008010964A1, mentions the compound as a byproduct in the synthesis of a related molecule, but does not provide any of the requisite characterization data.
Consequently, it is not possible to generate the requested scientific article while adhering to the strict requirements of focusing solely on this compound and providing detailed, scientifically accurate research findings for the specified analytical techniques. The creation of such an article would require access to primary research data that has not been made publicly available.
Computational and Theoretical Chemistry Studies on Diethyl 6 Chloropyridine 3,4 Dicarboxylate
Density Functional Theory (DFT) Calculations
DFT calculations would provide fundamental insights into the molecule's structure and electronic properties.
Geometry Optimization and Conformational Analysis
This analysis would determine the most stable three-dimensional arrangement of atoms in the molecule. By calculating the potential energy for different spatial arrangements (conformations), researchers can identify the lowest energy structure, which is the most likely conformation to exist. This involves optimizing bond lengths, bond angles, and dihedral angles.
Electronic Structure Analysis (HOMO-LUMO Energies, Band Gap Calculations)
Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the band gap, is an indicator of the molecule's chemical stability and reactivity. A smaller band gap generally suggests a more reactive molecule.
Electrostatic Potential Surface and Charge Distribution Analysis
An electrostatic potential surface (ESP) map illustrates the charge distribution on the surface of a molecule. This map uses color coding to show regions of positive and negative electrostatic potential, which are indicative of where the molecule is likely to interact with other charged species. Red areas typically represent regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue areas indicate regions of low electron density (positive potential), which are prone to nucleophilic attack. This analysis helps in predicting intermolecular interactions and reactive sites.
Quantum Chemical Descriptors
These descriptors are numerical values derived from the quantum mechanical calculations that quantify various chemical and physical properties of a molecule.
Topological Polar Surface Area (TPSA) and Partition Coefficient (LogP) Derivations
TPSA is a descriptor that quantifies the polar surface area of a molecule, which is a key factor in its ability to permeate cell membranes. It is calculated based on the contributions of polar atoms (usually oxygen and nitrogen) and their attached hydrogens. The partition coefficient (LogP) is a measure of a molecule's lipophilicity (its ability to dissolve in fats, oils, and lipids). Both TPSA and LogP are important parameters in drug design and development for predicting absorption, distribution, metabolism, and excretion (ADME) properties.
Analysis of Reactivity Indices
Global reactivity descriptors, such as chemical hardness, softness, electronegativity, and the electrophilicity index, can be calculated from the HOMO and LUMO energies. These indices provide a quantitative measure of a molecule's reactivity and stability. For instance, chemical hardness is a measure of resistance to deformation of the electron cloud, with harder molecules being less reactive.
While the principles of these computational studies are well-established, their specific application to Diethyl 6-chloropyridine-3,4-dicarboxylate has not been documented in the reviewed scientific literature. Future research in this area would be valuable for a comprehensive understanding of this compound's chemical behavior.
Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. These simulations can provide detailed insights into the conformational landscape of a molecule and the influence of the surrounding solvent environment.
Conformational Sampling: For a molecule like this compound, with its flexible diethyl ester side chains, conformational sampling is crucial for understanding its three-dimensional structure and potential interactions. MD simulations can explore the various possible arrangements of these side chains, identifying low-energy, stable conformations. In related dihydropyridine (B1217469) structures, the orientation of substituent groups has been shown to be critical for their biological activity. For instance, studies on different dihydropyridine dicarboxylates have revealed that the dihydropyridine ring can adopt conformations such as a flattened boat or an envelope form. The specific conformation is often influenced by the nature and position of the substituents.
Solvent Effects: The solvent environment can significantly impact the conformation and reactivity of a molecule. MD simulations explicitly model solvent molecules, allowing for a detailed analysis of solute-solvent interactions. For this compound, simulations in different solvents, such as water or ethanol, could reveal how the solvent molecules arrange themselves around the solute and how this affects the conformational preferences of the ester groups. A study on the conformational changes of a dihydropyridine derivative induced by the solvent of crystallization highlighted that the phenyl ring orientation could differ depending on the solvent environment, which has implications for its interaction with biological receptors nih.gov. Theoretical investigations on other pyridine (B92270) derivatives have also demonstrated that solvent polarity can influence molecular parameters and reactivity researchgate.netresearchgate.net.
A representative data table illustrating the kind of information that could be obtained from MD simulations for this compound in different solvents is presented below. Please note, this is a hypothetical representation to demonstrate the output of such a study.
| Solvent | Predominant Conformation of Ester Groups | Key Dihedral Angle (degrees) | Average Solvent Accessible Surface Area (Ų) |
| Water | Folded | 120 ± 15 | 350 ± 20 |
| Ethanol | Extended | 170 ± 10 | 400 ± 25 |
| Chloroform | Partially Folded | 145 ± 20 | 380 ± 22 |
Reaction Pathway Analysis and Transition State Modeling
Computational chemistry also provides powerful tools to investigate chemical reactions, allowing for the elucidation of reaction mechanisms and the characterization of high-energy transition states.
Reaction Pathway Analysis: For this compound, a key reaction of interest could be its synthesis or its potential metabolic degradation pathways. Using methods like Density Functional Theory (DFT), chemists can map out the potential energy surface of a reaction, identifying the most likely pathway from reactants to products. This involves calculating the energies of reactants, intermediates, transition states, and products. For example, in the synthesis of related dihydropyridine compounds via the Hantzsch reaction, computational studies could be employed to understand the step-by-step mechanism of the cyclocondensation reaction.
Transition State Modeling: The transition state is a high-energy, transient species that exists at the peak of the reaction energy profile. Its structure is critical for determining the rate of a reaction. Computational modeling can determine the geometry and energy of the transition state, which is often difficult to study experimentally. By identifying the transition state for a key reaction involving this compound, researchers can gain insights into the factors that control the reaction rate and selectivity. For instance, understanding the transition state for the displacement of the chlorine atom on the pyridine ring could be crucial for designing new derivatives with tailored reactivity.
Below is a hypothetical data table summarizing the kind of energetic data that could be obtained from a DFT study on a proposed reaction involving this compound.
| Reaction Step | Species | Relative Energy (kcal/mol) | Key Bond Lengths in Transition State (Å) |
| Step 1: Nucleophilic Attack | Reactants | 0.0 | - |
| Transition State 1 | +15.2 | C-Nu: 2.1, C-Cl: 2.3 | |
| Intermediate | -5.4 | - | |
| Step 2: Proton Transfer | Transition State 2 | +8.7 | O-H: 1.2, N-H: 1.5 |
| Products | -20.1 | - |
Applications in Advanced Organic Synthesis
Precursor in the Synthesis of Substituted Pyridines
The pyridine (B92270) scaffold is a fundamental structural motif in numerous natural products and pharmaceutical agents. researchgate.netnih.gov Diethyl 6-chloropyridine-3,4-dicarboxylate serves as an excellent starting material for creating a library of substituted pyridines. The chlorine atom can be displaced by a variety of nucleophiles, including amines, alcohols, and thiols, to introduce new substituents at the 6-position. Furthermore, the ester groups can be manipulated to introduce further diversity. For instance, hydrolysis to the corresponding dicarboxylic acid followed by reaction with different amines can yield a range of diamides. nih.gov This flexibility is crucial for tuning the properties of the final molecules. The regioselectivity of these substitution reactions can often be controlled by the nature of the substituent at the 3-position and the reaction conditions. researchgate.net
| Reaction Type | Reagent | Position of Modification | Resulting Functional Group |
| Nucleophilic Aromatic Substitution | Amines (R-NH2) | C6 | Amino (-NHR) |
| Nucleophilic Aromatic Substitution | Alcohols (R-OH) / Alkoxides (R-O⁻) | C6 | Ether (-OR) |
| Ester Hydrolysis | Acid / Base | C3, C4 | Carboxylic Acid (-COOH) |
| Amidation | Amines (R-NH2) after hydrolysis | C3, C4 | Amide (-CONH-R) |
Building Block for Nitrogen-Containing Heterocyclic Compounds
Nitrogen-containing heterocycles are of paramount importance in chemistry, forming the core of over 75% of FDA-approved drugs. nih.govresearchgate.net this compound is a valuable building block for synthesizing more complex, fused heterocyclic systems. The existing functional groups can be used to construct new rings onto the pyridine core. For example, the diester can be converted to a diol, which can then undergo further reactions. Alternatively, reactions involving both the chloro and an ester group can lead to the formation of bicyclic structures. The synthesis of quinolines, another important class of nitrogen heterocyles, often involves the cyclization of suitably substituted precursors. nih.gov The reactivity of this compound allows for its incorporation into cascade reactions to build polycyclic nitrogen-containing scaffolds efficiently. mdpi.com
Intermediate in the Preparation of Complex Organic Frameworks
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. They have attracted significant interest for applications in gas storage, separation, and catalysis. Pyridine-dicarboxylic acids are common ligands used in the synthesis of MOFs due to the ability of both the nitrogen atom and the carboxylate groups to coordinate with metal centers. rsc.orgrsc.org this compound can be readily hydrolyzed to 6-chloropyridine-3,4-dicarboxylic acid, which can then be used as a linker in MOF synthesis. The presence of the chlorine atom offers a site for post-synthetic modification of the framework, allowing for the tuning of the MOF's properties after its initial construction. jyu.fi
| Framework Component | Derived From | Function | Resulting Structure |
| Metal Ion (e.g., Zn²⁺, Cu²⁺) | Metal Salt | Node | Metal Cluster |
| Organic Linker | This compound (via hydrolysis) | Linker | 6-chloropyridine-3,4-dicarboxylate |
| Result | 3D Porous Framework |
Role in Ligand Design for Organometallic Catalysis
The design of ligands is central to the development of new organometallic catalysts. The pyridine nucleus is a well-established component of many effective ligands. The functional groups on this compound provide multiple coordination sites for metal ions. After hydrolysis, the resulting dicarboxylate can act as a chelating ligand, binding to a metal center through the nitrogen atom and one or both carboxylate groups. The chlorine atom can be replaced by other donor groups, such as phosphines or other heterocycles, to create multidentate ligands with tailored electronic and steric properties for specific catalytic applications.
Synthetic Precursor for Agro-chemicals and Dyestuffs
Pyridine derivatives are a class of azaheterocycles with broad applications in the agrochemical industry. researchgate.netfrontiersin.org The structural core of this compound can be modified to produce compounds with potential herbicidal, fungicidal, or insecticidal activity. The ability to introduce a wide variety of substituents allows for the systematic optimization of biological activity. Similarly, the extended conjugated systems that can be synthesized from this precursor make it a candidate for the development of novel dyestuffs. The functional groups allow for the attachment of chromophores and auxochromes to fine-tune the color and properties of the dyes.
Development of Chemical Scaffolds for Medicinal Chemistry Research
In drug discovery, pyridine and its derivatives are considered "privileged structures" because they are capable of binding to multiple biological targets. mdpi.comresearchgate.netnih.gov this compound is an ideal starting material for creating chemical libraries based on a central pyridine scaffold. nih.gov The distinct reactivity of its three functional groups allows for the generation of a large number of diverse analogues through combinatorial chemistry. These libraries of compounds can then be screened for biological activity against various diseases, including cancer and infectious diseases. nih.govnih.gov The systematic modification of the scaffold allows researchers to establish structure-activity relationships (SAR), which are crucial for the development of new therapeutic agents. nih.gov
Future Research Directions and Outlook
Development of More Sustainable and Atom-Economical Synthetic Routes
The imperative for green chemistry is steering synthetic research towards methods that minimize waste, reduce energy consumption, and utilize renewable resources. Future efforts in the synthesis of Diethyl 6-chloropyridine-3,4-dicarboxylate will likely focus on moving away from traditional multi-step processes that rely on petroleum-based feedstocks.
Key research avenues include:
Enzymatic and Biocatalytic Methods: The use of enzymes in organic synthesis offers high selectivity under mild conditions. Future work could identify or engineer enzymes to catalyze key steps in the formation of the pyridine (B92270) ring or the selective functionalization of its precursors. ukri.org
Atom-Economical Reactions: Synthetic strategies that maximize the incorporation of all reactant atoms into the final product are highly desirable. researchgate.netresearchgate.net Research into multicomponent reactions, where three or more reactants combine in a single step to form the pyridine core, could provide a highly efficient and atom-economical route to this compound and its analogues.
| Sustainable Synthesis Strategy | Potential Advantage | Research Focus |
| Biomass Valorization | Reduces reliance on fossil fuels; utilizes renewable resources. | Conversion of lignin (B12514952) or glucose-derived intermediates. ukri.org |
| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. | Identification of enzymes for pyridine ring synthesis. ukri.org |
| Atom-Economy | Maximizes efficiency, minimizes by-product formation. researchgate.net | Development of novel multicomponent reactions. researchgate.net |
Exploration of Undiscovered Reactivity Patterns and Selective Transformations
This compound possesses multiple reactive sites: the chloro-substituent at the C6 position, the electron-deficient pyridine ring, and the two diethyl carboxylate groups. This structural complexity allows for a wide range of chemical transformations, many of which remain unexplored.
Future research will likely delve into:
Selective Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 6-position (alpha to the ring nitrogen) is activated towards nucleophilic displacement. wikipedia.orglookchem.com A systematic investigation into its reactions with a broad array of nucleophiles (O, N, S, and C-based) would create a library of novel 6-substituted pyridine-3,4-dicarboxylates. Understanding the interplay between reaction conditions and substrate to control selectivity will be crucial.
Cross-Coupling Reactions: Modern transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) are powerful tools for C-C and C-heteroatom bond formation. Applying these methods to the C-Cl bond of the title compound could yield a diverse range of functionalized pyridines that are otherwise difficult to access.
Transformations of the Ester Groups: The diethyl carboxylate moieties can be selectively hydrolyzed, reduced, or converted into other functional groups like amides. nih.gov Research focusing on achieving selective transformation of one ester group while preserving the other would significantly enhance the molecule's utility as an asymmetrical building block.
Ring Dearomatization: The reductive functionalization of pyridine rings is an emerging strategy to create complex, saturated nitrogen-containing heterocycles. researchgate.netacs.org Exploring the dearomatization of this compound could open pathways to novel scaffolds for medicinal chemistry and natural product synthesis.
| Reactive Site | Transformation Type | Potential Products |
| C6-Chloro Group | Nucleophilic Substitution chempanda.com | Ethers, amines, thioethers, etc. at the C6 position. |
| C6-Chloro Group | Cross-Coupling Reactions | Arylated, alkylated, or aminated pyridines at the C6 position. |
| C3/C4-Ester Groups | Hydrolysis, Reduction, Amidation | Diacids, diols, diamides, or mono-functionalized derivatives. |
| Pyridine Ring | Reductive Dearomatization acs.org | Functionalized piperidines and other saturated N-heterocycles. |
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry and automated synthesis offers significant advantages in terms of safety, efficiency, reproducibility, and scalability. numberanalytics.com The synthesis and derivatization of this compound are well-suited for these modern technologies.
Future directions include:
Multi-step Flow Synthesis: Developing a continuous, multi-step flow process for the synthesis of the target compound would streamline its production, reduce manual handling of intermediates, and allow for safer handling of potentially hazardous reagents. akjournals.comvcu.edu This could involve sequential reactor columns for cyclization, chlorination, and esterification.
Automated Derivatization: Utilizing automated synthesis platforms, such as robotic liquid handlers or cartridge-based systems, could rapidly generate libraries of derivatives. nih.govyoutube.com By programming the platform to introduce a variety of nucleophiles or coupling partners to the this compound core, researchers can accelerate the discovery of new molecules with desired properties.
Advanced Computational Modeling for Predictive Synthesis and Property Design
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical phenomena. electrochemsci.org Applying these methods to this compound can guide experimental work, saving time and resources.
Key areas for computational investigation:
Reactivity Prediction: DFT calculations can model the electronic structure of the molecule to predict the most likely sites for electrophilic and nucleophilic attack. nih.gov This can help in designing selective reactions and understanding unexpected reactivity patterns.
Mechanism Elucidation: Computational modeling can be used to map out the reaction pathways for the synthesis and transformation of the compound, providing insights into transition states and intermediates that can help optimize reaction conditions. researchgate.net
Property Prediction (QSPR): Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the structural features of derivatives with their physical or chemical properties. researchgate.net This would enable the in silico design of new molecules for specific applications, such as ligands for MOFs or monomers for high-performance polymers, by predicting their properties before synthesis.
Expanding Applications in Materials Science and Diverse Synthetic Methodologies
The unique arrangement of functional groups in this compound makes it an attractive building block for advanced materials and a versatile intermediate in organic synthesis.
Promising future applications include:
Q & A
Q. What are the recommended methods for synthesizing diethyl 6-chloropyridine-3,4-dicarboxylate and its derivatives?
Answer: A common approach involves functionalizing pyridine precursors through nucleophilic substitution or cyclization reactions. For example:
- Thiocyanation : Reacting diethyl pyrroledicarboxylate with thiocyanogen chloride in acetic acid yields thiocyanated derivatives (e.g., ).
- Oxidation : Methylthio groups can be oxidized to sulfonyl groups using hydrogen peroxide in glacial acetic acid ().
- Cyclization : Lewis acid-catalyzed [2+4] cyclization of α,β-unsaturated ketimines with indoles is effective for generating structurally diverse derivatives ().
Q. Key considerations :
- Use anhydrous conditions for moisture-sensitive intermediates.
- Monitor reaction progress via TLC or HPLC to optimize yield.
Q. How is the purity and structural integrity of this compound validated experimentally?
Answer: A combination of analytical techniques ensures quality control:
- NMR spectroscopy : H and C NMR confirm regioselectivity and functional group integrity.
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight and isotopic patterns.
- Elemental analysis : Matches experimental and theoretical C/H/N/S percentages (e.g., reports <1% deviation for synthesized derivatives).
Q. Example workflow :
Recrystallize the compound from ethanol/water.
Characterize using NMR and HRMS.
Validate purity via HPLC (>95% purity threshold).
Q. What safety protocols are critical when handling this compound?
Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of vapors ().
- Storage : Keep in airtight containers at 4°C, away from oxidizing agents.
- Disposal : Follow institutional guidelines for halogenated organic waste.
Caution : The compound is labeled for research use only and requires handling by trained personnel in authorized facilities ().
Q. Reference :
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound derivatives?
Answer: Single-crystal X-ray diffraction provides atomic-level resolution:
Q. Example crystallographic data for a derivative :
| Parameter | Value |
|---|---|
| Space group | |
| (Å) | 8.8212, 9.0799, 21.793 |
| (°) | 97.50 |
| (ų) | 1730.6 |
| 0.034 |
Note : Discrepancies in -factors may arise from twinning or absorption effects. Use SADABS for multi-scan absorption corrections ().
Q. How do researchers address contradictions in spectroscopic vs. crystallographic data for this compound derivatives?
Answer:
- Statistical validation : Compare and values to assess data quality (e.g., is ideal; ).
- Density functional theory (DFT) : Calculate theoretical NMR shifts and compare with experimental data to resolve stereochemical ambiguities.
- Dynamic effects : Consider temperature-dependent NMR to probe conformational flexibility not captured in crystallography.
Case study : A derivative showed conflicting NOE (NMR) and X-ray data due to crystal packing forces. DFT simulations reconciled the discrepancy by identifying a low-energy conformation dominant in solution ().
Q. Reference :
Q. What strategies optimize the biological activity of this compound derivatives in anticancer studies?
Answer:
Q. Synthetic optimization :
- Introduce hydrophilic groups (e.g., carboxylates) to improve solubility.
- Use click chemistry for rapid diversification of the core scaffold.
Q. How can computational tools assist in predicting the physicochemical properties of this compound?
Answer:
- LogP prediction : Software like ChemAxon calculates partition coefficients (e.g., LogP = 1.79 for a pyrrolidine analog; ).
- Solubility : The Abraham model estimates aqueous solubility from molecular descriptors.
- ADMET profiling : SwissADME predicts absorption and toxicity risks (e.g., CYP450 inhibition).
Q. Example output :
| Property | Predicted Value |
|---|---|
| Topological PSA | 55.84 Ų |
| H-bond acceptors | 4 |
| Rotatable bonds | 6 |
Application : Prioritize derivatives with PSA <90 Ų and <10 rotatable bonds for oral bioavailability.
Q. Table 1. Crystallographic Data for a Representative Derivative
| Parameter | Value | Source |
|---|---|---|
| Space group | [5] | |
| Unit cell volume | 1730.6 ų | [5] |
| 0.034 | [5] | |
| Resolution range | 4.1–72.0° (θ) | [5] |
Q. Table 2. Anticancer Activity of Selected Derivatives
| Derivative | IC (μM) | Cell Line | Reference |
|---|---|---|---|
| 2,5-Diaminothiophene | 8.2 | MCF-7 | [17] |
| 6-Fluoro analog | 12.5 | A549 | [14] |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
